Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate

Cancer immunotherapy IDO1 inhibitor TDO inhibitor

Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate (CAS 612065-17-5) is a tetracyclic indole alkaloid derivative built on the indolizino[6,7-b]indole scaffold, featuring a C-5 ketone and a C-11 methyl ester. The compound belongs to a class of small molecules that have been explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) in the context of cancer immunotherapy, and more broadly as DNA cross-linking/topoisomerase inhibitors in antitumor programs.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 612065-17-5
Cat. No. B13124669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate
CAS612065-17-5
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C(=O)C3=C1C4=CC=CC=C4N3
InChIInChI=1S/C16H14N2O3/c1-21-16(20)13-11-7-4-8-18(11)15(19)14-12(13)9-5-2-3-6-10(9)17-14/h2-3,5-6,17H,4,7-8H2,1H3
InChIKeyOEGFGOLWPKNRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate (CAS 612065-17-5): Core Scaffold Identity and Procurement Profile


Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate (CAS 612065-17-5) is a tetracyclic indole alkaloid derivative built on the indolizino[6,7-b]indole scaffold, featuring a C-5 ketone and a C-11 methyl ester . The compound belongs to a class of small molecules that have been explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) in the context of cancer immunotherapy, and more broadly as DNA cross-linking/topoisomerase inhibitors in antitumor programs [1]. Its molecular formula is C16H14N2O3 (MW 282.29) and it is commercially available as a research reagent from multiple suppliers .

Why In-Class Indolizino[6,7-b]indole Analogs Cannot Simply Replace Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate


The indolizino[6,7-b]indole class encompasses molecules with divergent pharmacodynamic profiles driven by subtle substitution differences at positions 1, 2, 3, 5, 6, and 11 [1]. For example, bis(hydroxymethyl) derivatives at positions 1 and 2 primarily act as DNA cross-linkers and topoisomerase I/II inhibitors, while modifications at the C-11 carboxylate and C-5 ketone positions are associated with IDO1/TDO dual inhibition [2]. Simply substituting one indolizino[6,7-b]indole for another risks selecting a compound with entirely different target engagement—analogs lacking the C-11 methyl ester may lose IDO1-binding capacity, while those without the C-5 ketone may exhibit reduced TDO affinity. The evidence below quantifies the specific target profile of this compound and demonstrates why generic interchange is scientifically unsound for programs requiring IDO1/TDO pathway modulation.

Quantitative Differentiation Evidence for Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate vs. Closest Analogs


IDO1/TDO Dual-Target Engagement vs. Selective IDO1 Inhibitor Epacadostat

The indolizino[6,7-b]indole scaffold, including the C-11 methyl ester analog, has been profiled as a dual IDO1/TDO inhibitor in the context of overcoming the clinical limitations of selective IDO1 inhibitors such as epacadostat [1]. Epacadostat (IDO1 IC50 ~ 10–100 nM) selectively inhibits IDO1 but does not address TDO-mediated tryptophan catabolism, a compensatory mechanism implicated in the failure of the Phase III ECHO-301 trial [1]. In contrast, indolizino[6,7-b]indole derivatives are designed to inhibit both IDO1 and TDO simultaneously [1]. Quantitative target engagement data for the specific compound Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate is currently limited to publicly available databases indicating micromolar-range activity; however, the structural features (C-11 methyl ester and C-5 ketone) are conserved across the dual-inhibitor chemotype described in the review literature [1].

Cancer immunotherapy IDO1 inhibitor TDO inhibitor dual targeting

Scaffold Differentiation from Bis(hydroxymethyl)indolizino[6,7-b]indoles (DNA Cross-Linkers)

Indolizino[6,7-b]indole derivatives bearing bis(hydroxymethyl) groups at positions 1 and 2 exhibit potent cytotoxicity through DNA cross-linking and dual topoisomerase I/II inhibition, with IC50 values in the sub-micromolar range against human tumor cell lines (e.g., KB, MCF-7, and A549) [1]. In contrast, Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate lacks these bis(hydroxymethyl) moieties and instead features a C-5 ketone and C-11 methyl ester, suggesting a distinct mechanism of action unrelated to DNA cross-linking [1][2]. The absence of the DNA-reactive bis(alkylcarbamate) functionality implies reduced genotoxic liability while retaining the tetracyclic core for alternative target engagement such as IDO1/TDO inhibition [2].

Anticancer DNA cross-linking topoisomerase inhibition mechanism of action

Patent-Protected Therapeutic Space: Differentiation from Generic Indolizino[6,7-b]indole Intermediates

Academia Sinica's patent WO2018/057712A1 explicitly claims methods of treating small cell lung cancer (SCLC) using indolizino[6,7-b]indole derivatives encompassing the core scaffold of Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate [1]. Compounds within this patent family have demonstrated in vivo antitumor efficacy in SCLC xenograft models. Generic indolizino[6,7-b]indole intermediates without the C-11 carboxylate ester fall outside the claimed therapeutic space, placing this compound within a commercially and scientifically distinct, patent-relevant chemical space [1].

Small cell lung cancer anticancer patent intellectual property indolizinoindole

Drug-Like Physicochemical Profile vs. Heavier Indolizino[6,7-b]indole Analogs

Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate has a molecular weight of 282.29 g/mol, a calculated LogP of approximately 1.9–2.2, and a topological polar surface area (TPSA) of 62.4 Ų . These physicochemical parameters fall within favorable drug-like ranges (MW < 500, LogP < 5, TPSA < 140 Ų) and are significantly lower than those of more elaborated indolizino[6,7-b]indole derivatives such as BO-1978 (MW ~ 420–450) or the bis(carbamate) prodrugs (MW > 500) [1]. The comparatively low molecular weight and moderate lipophilicity suggest superior solubility and passive permeability characteristics, reducing the need for complex formulation strategies in early-stage in vitro and in vivo studies.

Physicochemical properties drug-likeness LogP molecular weight procurement quality

Validated Application Scenarios for Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate in Research and Industrial Procurement


Dual IDO1/TDO Inhibitor Screening Cascades in Cancer Immunotherapy

This compound serves as a mechanistically relevant chemical probe for laboratories establishing dual IDO1/TDO inhibition assays. As highlighted in the review by Qian et al. (2022), selective IDO1 inhibition alone is insufficient due to TDO-mediated compensatory tryptophan degradation [1]. The indolizino[6,7-b]indole scaffold, including this C-11 methyl ester variant, provides a starting point for developing dual inhibitors that address this resistance mechanism. Use as a reference compound in enzymatic assays measuring kynurenine formation from L-tryptophan in IDO1- and TDO-expressing cell lines is supported by the class-level evidence [1].

Structure-Activity Relationship (SAR) Exploration Around the Indolizino[6,7-b]indole Core

The C-11 methyl ester and C-5 ketone positions are critical diversification points that distinguish this compound from bis(hydroxymethyl) analogs with DNA cross-linking activity [2]. Medicinal chemistry teams procuring this compound can systematically vary the ester moiety (e.g., ethyl, isopropyl, benzyl) or reduce the ketone to explore the impact on IDO1/TDO potency and selectivity, while avoiding the genotoxic liabilities associated with the DNA-reactive bis(carbamate) series [2].

Preclinical Development of SCLC Therapeutics Under Academia Sinica Patent (WO2018/057712A1)

Organizations pursuing small cell lung cancer (SCLC) therapies within the indolizino[6,7-b]indole patent space may procure this compound as a key intermediate or reference standard. The WO2018/057712A1 patent explicitly claims methods for treating SCLC using compounds built on this scaffold [3]. Industrial users engaged in freedom-to-operate analyses or seeking licensable IP for SCLC programs benefit from the compound's inclusion in this patent-defined therapeutic niche [3].

Physicochemical Optimization Benchmarking for Early-Stage Lead Compounds

With a molecular weight of 282.29, LogP of ~1.9–2.2, and TPSA of 62.4 Ų, this compound occupies favorable drug-like chemical space . It can serve as a benchmark for evaluating the physicochemical liabilities of more elaborate indolizino[6,7-b]indole leads (e.g., BO-1978, MW ~ 420–450) during hit-to-lead optimization, helping teams maintain ligand efficiency and solubility margins while increasing potency [4].

Quote Request

Request a Quote for Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.